molecular formula C12H14N4OS2 B2618026 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 497940-70-2

1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2618026
CAS RN: 497940-70-2
M. Wt: 294.39
InChI Key: PWTNCEOQVFAWLB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazol-2-yl urea, which has been evaluated as an acetylcholinesterase (AChE) inhibitor . This compound is part of a new molecular skeleton that has been synthesized and evaluated for its inhibitory effects on AChE .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, including 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea, has been reported . The process involves the hybridization of the 1,3,4-thiadiazole and urea group to form the new molecular skeleton .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea consists of a phenyl group, a propylsulfanyl group, and a 1,3,4-thiadiazol-2-yl urea group . The linear formula of this compound is C12H14N4OS .


Physical And Chemical Properties Analysis

1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a crystalline solid . It has a melting point of 217 °C (decomposition) . Its solubility at 25 °C is as follows: dimethyl sulfoxide> 500 g/L, dimethyl formamide> 500 g/L, cyclohexanone 21.5 g/L, acetone 8 g/L, methanol 4.5 g/L, ethyl acetate 0.8 g/L, hexane 6 g/L . It is insoluble in aliphatic and aromatic hydrocarbons, and its solubility in water is 31 mg/L .

properties

IUPAC Name

1-phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTNCEOQVFAWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea

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